3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring substituted with chlorinated and fluorinated phenyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated and fluorinated phenyl intermediates, followed by their incorporation into the triazole ring through nucleophilic substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-2-cyano-N-methylacrylamide: Shares similar chlorinated and fluorinated phenyl groups but differs in its core structure.
3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile: Another compound with a similar phenyl group but different functional groups and applications.
Uniqueness
What sets 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole apart is its combination of sulfur-containing groups and the triazole ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3FN3OS2/c1-25-17(10-28(26)9-12-14(20)4-2-5-15(12)21)23-24-18(25)27-8-11-13(19)6-3-7-16(11)22/h2-7H,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDTWFCDVTAHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CS(=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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